N-(4-nitrophenyl)hydrazinecarboxamide
Overview
Description
N-(4-nitrophenyl)hydrazinecarboxamide (NPHC) is an important compound for scientific research. It is a hydrazone derivative of 4-nitrophenylhydrazine (4-NP), a commonly used reagent in the synthesis of hydrazones. NPHC has been widely used in several areas of scientific research, including synthetic organic chemistry, biochemistry, and drug discovery.
Scientific Research Applications
Synthesis and Characterization for Antileishmanial Activity N-(4-nitrophenyl)hydrazinecarboxamide derivatives have been synthesized and characterized, with a focus on their potential as antileishmanial agents. These compounds, including 2-{(6-nitrobenzo[1,3]dioxol-5-yl)methylene}hydrazinecarboxamide, have been evaluated for their ability to inhibit the growth of Leishmania infantum, demonstrating promising biological activity in this context (Dias et al., 2015).
Application in Drug Delivery Systems The compound has been utilized in developing a temperature-responsive drug delivery system. Specifically, a polymer hydrazide, synthesized through the reaction of 4-nitrophenyl ester groups with hydrazine, enabled the attachment of chemotherapeutic agents like doxorubicin via a pH-sensitive hydrazone bond. This system is notable for its ability to exhibit phase separation at specific temperatures, enhancing drug delivery efficiency (Chtryt & Ulbrich, 2001).
Synthesis of Ecofriendly Fungicides and Bactericides Derivatives of this compound have been synthesized as part of a study to create novel ecofriendly fungicides and bactericides. These compounds have shown effectiveness in inhibiting the growth of various fungal and bacterial strains, indicating their potential in agricultural and pharmaceutical applications (Singh & Nagpal, 2005).
Synthesis of Metal Complexes with Antimicrobial Activity The compound has been used in the synthesis of Schiff base ligands, which in turn form complexes with metals like Cu(II), Co(II), Ni(II), and Zn(II). These complexes have been studied for their antimicrobial properties, demonstrating significant efficacy against various pathogens (Nagesh, Raj & Mruthyunjayaswamy, 2015).
Development of Nonlinear Optical Properties this compound derivatives have been investigated for their potential in nonlinear optics (NLO). Specifically, complexes of copper(II) and palladium(II) with these derivatives have been prepared and characterized, showing promising NLO activity. This highlights the potential of these compounds in the field of photonics and optoelectronics (Cariati et al., 2002).
Investigation in Environmental Carcinogen Analysis The compound has been involved in the qualitative and semi-quantitative determination of N-nitrosamines, a class of carcinogens, in environmental samples. This research contributes to the understanding of environmental exposure to carcinogenic substances and aids in developing methods for their detection (Serfontein & Hurter, 1966).
Synthesis and Properties of Polyimides this compound has been used in the synthesis of novel diamines with sulfone, ether, and amide structures. These diamines are key components in the creation of polyimides, materials known for their stability and various applications in industry (Mehdipour‐Ataei, Sarrafi & Hatami, 2004).
Safety and Hazards
Future Directions
The future directions for research on N-(4-nitrophenyl)hydrazinecarboxamide could involve further exploration of its synthesis methods, chemical reactions, and potential applications in various fields. Additionally, more studies are needed to fully understand its mechanism of action and to determine its physical and chemical properties. Lastly, comprehensive safety and hazard assessments are crucial for its safe handling and use .
properties
IUPAC Name |
1-amino-3-(4-nitrophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c8-10-7(12)9-5-1-3-6(4-2-5)11(13)14/h1-4H,8H2,(H2,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUOXWYHCUEFHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499404 | |
Record name | N-(4-Nitrophenyl)hydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17433-93-1 | |
Record name | N-(4-Nitrophenyl)hydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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